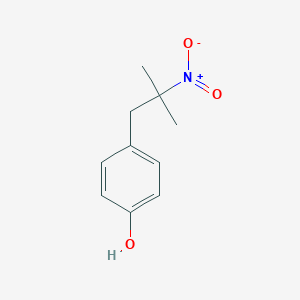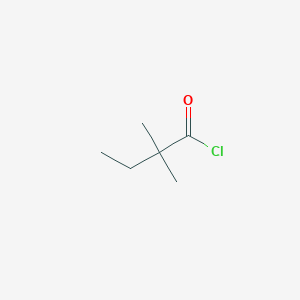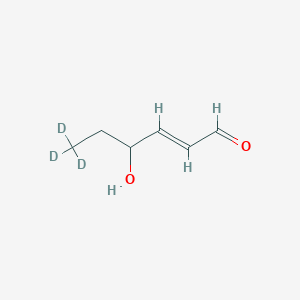
4-Hydroxyhexenal-d3
Übersicht
Beschreibung
4-Hydroxyhexenal-d3 ist ein deuteriummarkiertes Analogon von 4-Hydroxyhexenal, einem Lipidperoxidationsprodukt, das aus oxidierten Omega-3-Fettsäuren wie Docosahexaensäure (DHA) stammt . Diese Verbindung wird hauptsächlich als interner Standard für die Quantifizierung von 4-Hydroxyhexenal in verschiedenen analytischen Anwendungen verwendet, darunter Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) .
Herstellungsmethoden
This compound wird synthetisiert, indem Deuteriumatome an bestimmten Positionen innerhalb des 4-Hydroxyhexenal-Moleküls eingebaut werden. Der Syntheseweg beinhaltet typischerweise die Deuterierung von 4-Hydroxyhexenal unter Verwendung deuterierter Reagenzien unter kontrollierten Bedingungen . Die Reaktionsbedingungen werden sorgfältig optimiert, um den Einbau von Deuteriumatomen an den gewünschten Positionen sicherzustellen, was zu einem hochreinen Produkt führt, das für die Verwendung als interner Standard geeignet ist .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung der entsprechenden Aldehyde und Carbonsäuren führen .
Wissenschaftliche Forschungsanwendungen
4-Hydroxyhexenal-d3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als interner Standard für die Quantifizierung von 4-Hydroxyhexenal in Lipidperoxidationsstudien verwendet . In Biologie und Medizin wird es eingesetzt, um die Auswirkungen von Lipidperoxidationsprodukten auf zelluläre Prozesse zu untersuchen und die Rolle von Omega-3-Fettsäuren bei Gesundheit und Krankheit zu untersuchen . In der Industrie wird this compound bei der Entwicklung von Pharmazeutika und anderen Produkten verwendet, die eine präzise Quantifizierung von Lipidperoxidationsprodukten erfordern .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Rolle als Lipidperoxidationsprodukt. Es übt seine Wirkungen aus, indem es mit zellulären Komponenten interagiert und verschiedene biochemische Pfade moduliert . Eines der wichtigsten molekularen Ziele von this compound ist der nukleäre Faktor Erythroid 2-verwandte Faktor 2 (Nrf2), ein Haupttranskriptionsfaktor für antioxidative Gene . Die Aktivierung von Nrf2 durch this compound führt zur Hochregulierung antioxidativer Gene und zum Schutz der Zellen vor oxidativem Stress .
Wirkmechanismus
Target of Action
4-Hydroxy hexenal-d3, also known as (E)-4-HydroxyHexenal-d3 or (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal, is a deuterium-labeled compound It’s known that 4-hydroxy hexenal, the non-deuterated form, is a lipid peroxidation product derived from oxidized ω-3 fatty acids such as dha .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s known that 4-hydroxy hexenal, the non-deuterated form, is a lipid peroxidation product derived from oxidized ω-3 fatty acids such as dha . This suggests that it may be involved in lipid metabolism and oxidative stress pathways.
Pharmacokinetics
It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
It’s known that 4-hydroxy hexenal, the non-deuterated form, is a lipid peroxidation product derived from oxidized ω-3 fatty acids such as dha . This suggests that it may have effects related to lipid metabolism and oxidative stress.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may have good stability under various environmental conditions.
Biochemische Analyse
Biochemical Properties
4-Hydroxy hexenal-d3 interacts with various enzymes, proteins, and other biomolecules. It is intended for use as an internal standard for the quantification of 4-hydroxy hexenal by GC- or LC-mass spectrometry . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
The effects of 4-Hydroxy hexenal-d3 on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that 4-Hydroxy hexenal-d3 derived from Docosahexaenoic Acid protects endothelial cells via Nrf2 activation .
Molecular Mechanism
The molecular mechanism of 4-Hydroxy hexenal-d3 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found that DHA, but not EPA, markedly increased intracellular 4-HHE, and nuclear expression and DNA binding of Nrf2 .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily .
Metabolic Pathways
4-Hydroxy hexenal-d3 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and it may also have effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
4-hydroxy Hexenal-d3 is synthesized by incorporating deuterium atoms at specific positions within the 4-hydroxy Hexenal molecule. The synthetic route typically involves the deuteration of 4-hydroxy Hexenal using deuterated reagents under controlled conditions . The reaction conditions are carefully optimized to ensure the incorporation of deuterium atoms at the desired positions, resulting in a high-purity product suitable for use as an internal standard .
Analyse Chemischer Reaktionen
4-hydroxy Hexenal-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-hydroxy Hexenal-d3 can lead to the formation of corresponding aldehydes and carboxylic acids .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyhexenal-d3 ähnelt anderen deuteriummarkierten Lipidperoxidationsprodukten wie 4-Hydroxy-2-nonenal-d3 und Malondialdehyd-d3 . this compound ist einzigartig in seinem spezifischen Einbau von Deuteriumatomen an den Positionen 6, 6 und 6, was es besonders nützlich als internen Standard für die Quantifizierung von 4-Hydroxyhexenal macht . Andere ähnliche Verbindungen umfassen 4-Hydroxy-2-hexenal und 4-Hydroxy-2-nonenal, die ebenfalls Lipidperoxidationsprodukte sind, die aus Omega-3- und Omega-6-Fettsäuren stammen .
Eigenschaften
IUPAC Name |
(E)-6,6,6-trideuterio-4-hydroxyhex-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUBIHWMKQZRB-VGIDZVCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


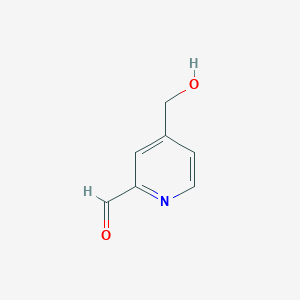
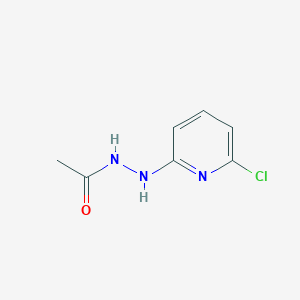
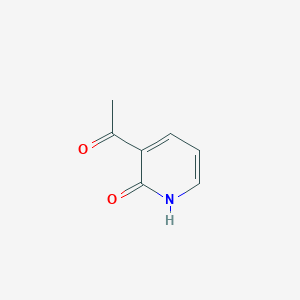
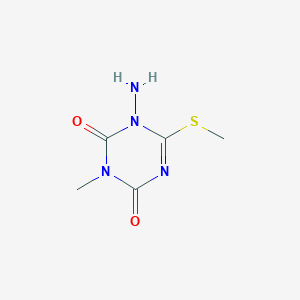

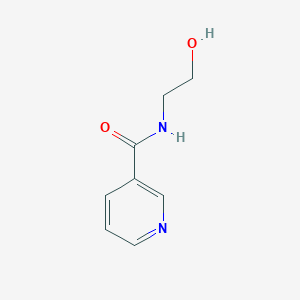
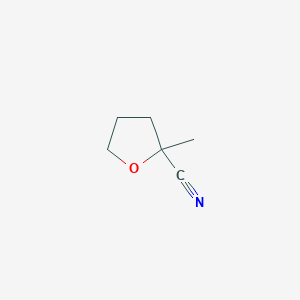
![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)



